molecular formula C16H12F2N2O B7479784 N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide

Cat. No. B7479784
M. Wt: 286.28 g/mol
InChI Key: OYSFQYXMTFBZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide, also known as DIFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIFA is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide exerts its pharmacological effects by inhibiting GSK-3, a serine/threonine kinase that plays a crucial role in various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene transcription, and cell cycle progression. N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme and preventing its phosphorylation. By inhibiting GSK-3, N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide modulates various downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide induces cell cycle arrest and apoptosis by modulating the expression of various cell cycle regulators and pro-apoptotic proteins. In Alzheimer's disease models, N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide reduces amyloid-beta accumulation and improves cognitive function by modulating the expression of various synaptic proteins and neurotrophic factors. In diabetic animal models, N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide improves glucose tolerance and insulin sensitivity by modulating the expression of various glucose transporters and insulin signaling proteins.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has several advantages and limitations for lab experiments. One advantage of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide is its high potency and selectivity for GSK-3, which allows for the specific modulation of GSK-3 signaling pathways. Another advantage of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide is its simple and straightforward synthesis method, which allows for the easy preparation of large quantities of the compound. However, one limitation of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo. Additionally, N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide may have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide. One direction is the development of more potent and selective GSK-3 inhibitors based on the structure of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide. Another direction is the investigation of the therapeutic potential of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide in other diseases such as inflammation, neurodegeneration, and cardiovascular disease. Additionally, the development of novel drug delivery systems for N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide may improve its bioavailability and pharmacokinetic properties in vivo. Overall, the study of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has the potential to provide new insights into the role of GSK-3 in various diseases and to develop new therapeutic strategies for these diseases.

Synthesis Methods

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide can be synthesized using a simple and straightforward method. The synthesis involves the reaction of 2,4-difluoroaniline with indole-3-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide as a white solid with a high purity and yield.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has been widely used in scientific research for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has also been shown to improve cognitive function and reduce amyloid-beta accumulation in Alzheimer's disease models. Additionally, N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O/c17-11-5-6-15(13(18)8-11)20-16(21)7-10-9-19-14-4-2-1-3-12(10)14/h1-6,8-9,19H,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSFQYXMTFBZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.